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Compound of Interest

Compound Name: Ethyl glycidyl ether

Cat. No.: B1294449 Get Quote

Introduction

Ethyl glycidyl ether (EGE), with the chemical formula C₅H₁₀O₂, is a valuable bifunctional

monomer utilized in the synthesis of various polymers, resins, and adhesives. Its structure,

featuring both an ether linkage and a reactive epoxy ring, imparts unique properties to the

resulting materials. A thorough understanding of its molecular structure is paramount for

researchers and professionals in polymer chemistry, materials science, and drug development.

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
glycidyl ether, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data
The structural elucidation of ethyl glycidyl ether is achieved through the combined application

of several spectroscopic techniques. The data presented in the following tables have been

compiled from various sources to provide a detailed characterization of the molecule.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within the

molecule. The chemical shifts, multiplicities, and coupling constants are indicative of the

electronic environment and neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for Ethyl Glycidyl Ether
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~3.76 m 1H O-HC (glycidyl)

~3.50 q 2H O-H₂C-CH₃ (ethyl)

~3.38 m 1H
H₂C-O (glycidyl,

diastereotopic)

~3.14 m 1H
H₂C-O (glycidyl,

diastereotopic)

~2.76 m 1H
H₂C (epoxide,

diastereotopic)

~2.58 m 1H
H₂C (epoxide,

diastereotopic)

1.21 t 3H CH₃-CH₂ (ethyl)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the magnetic field strength of the NMR instrument. The assignments are based on

typical chemical shift ranges for similar functional groups.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The

chemical shifts are characteristic of the type of carbon atom (e.g., sp³, sp²).

Table 2: ¹³C NMR Spectroscopic Data for Ethyl Glycidyl Ether
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Chemical Shift (δ) ppm Assignment

~71.0 CH₂-O (glycidyl)

~66.5 O-CH₂-CH₃ (ethyl)

~50.8 O-CH (glycidyl)

~44.2 CH₂ (epoxide)

15.1 CH₃-CH₂ (ethyl)

Note: The assignments are based on established chemical shift correlations and data from

related compounds.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the

absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Infrared (IR) Absorption Data for Ethyl Glycidyl Ether

Wavenumber (cm⁻¹) Intensity Assignment

2975-2870 Strong C-H stretch (alkane)

~1250, ~1100 Strong
C-O-C stretch (ether and

epoxide)

~915, ~840 Medium-Strong

Epoxide ring vibrations

(asymmetric and symmetric

ring stretching)

Note: The C-O-C stretching vibrations of the ether and epoxide functionalities often appear as

strong, broad absorptions in the fingerprint region.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.
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Table 4: Mass Spectrometry Data for Ethyl Glycidyl Ether

m/z Relative Intensity Possible Fragment

102 Low [M]⁺ (Molecular Ion)

97 -
[M-H-H₂O]⁺ or other complex

rearrangement

58 High [C₂H₅OCH₂]⁺

39 - [C₃H₃]⁺

31 Base Peak [CH₂OH]⁺

29 High [C₂H₅]⁺

Note: The fragmentation pattern is consistent with the structure of an ether, where alpha-

cleavage is a common fragmentation pathway.[2]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of ethyl glycidyl ether for ¹H NMR (or 50-100

mg for ¹³C NMR) into a clean, dry vial.

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the

vial.

Gently swirl or vortex the vial to ensure the sample is completely dissolved and the

solution is homogeneous.

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
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Cap the NMR tube securely.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical

peaks.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Acquire the spectrum using appropriate pulse sequences and acquisition parameters

(e.g., number of scans, spectral width, relaxation delay).

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak or an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place one or two drops of neat ethyl glycidyl ether onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, creating a thin liquid film between the

plates.

Ensure there are no air bubbles trapped between the plates.

Data Acquisition:

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1294449?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294449?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire a background spectrum of the empty sample compartment to subtract

atmospheric and instrumental interferences.

Acquire the sample spectrum.

Label the significant peaks on the resulting spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For a volatile liquid like ethyl glycidyl ether, direct injection via a heated probe or

introduction through a gas chromatograph (GC-MS) is typically used.

If using GC-MS, inject a dilute solution of the sample in a volatile solvent (e.g.,

dichloromethane or ether) into the GC. The GC will separate the sample from the solvent

and introduce it into the mass spectrometer.

Ionization and Analysis:

The sample molecules are ionized in the ion source, typically using Electron Ionization

(EI).

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The detector records the abundance of each ion at a specific m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow of using different spectroscopic

techniques for the structural elucidation of ethyl glycidyl ether.
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Structural Elucidation Workflow for Ethyl Glycidyl Ether
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Caption: Workflow for the structural elucidation of ethyl glycidyl ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1294449#spectroscopic-data-for-ethyl-glycidyl-ether-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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